1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile
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Overview
Description
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile is a chemical compound with the molecular formula C20H23N3 It is known for its complex structure, which includes a piperidine ring substituted with benzyl and o-toluidino groups, as well as a carbonitrile group
Preparation Methods
The synthesis of 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile typically involves the reaction of 1-benzylpiperidin-4-one with o-toluidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the o-toluidino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile can be compared with similar compounds such as:
- 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile
- 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
- 1-Benzyl-4-cyano-4-(ortho-toluidino)-piperidine
These compounds share structural similarities but differ in the position of the toluidino group or other substituents
Biological Activity
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23N3
- Molecular Weight : 305.4 g/mol
- IUPAC Name : this compound
- CAS Number : 972-18-9
The compound features a piperidine ring substituted with a benzyl group and an o-toluidine moiety, contributing to its unique pharmacological profile.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cell proliferation, particularly in cancer cells.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported an IC50 value of approximately 700 nM against prostate cancer cells, indicating potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. The presence of the carbonitrile group is thought to enhance its binding affinity to target proteins involved in these processes .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects:
- In vitro Neuroprotection : Studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for neurodegenerative disease therapies .
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated IC50 of 700 nM against prostate cancer cell lines; induced apoptosis via caspase activation. |
Study B | Showed antibacterial activity against E. coli and S. aureus; effective at concentrations as low as 10 µg/mL. |
Study C | Reported neuroprotective effects in a model of oxidative stress; reduced cell death by 30% compared to control. |
Properties
CAS No. |
972-17-8 |
---|---|
Molecular Formula |
C20H23N3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-benzyl-4-(2-methylanilino)piperidine-4-carbonitrile |
InChI |
InChI=1S/C20H23N3/c1-17-7-5-6-10-19(17)22-20(16-21)11-13-23(14-12-20)15-18-8-3-2-4-9-18/h2-10,22H,11-15H2,1H3 |
InChI Key |
PZPLFWQZPIAMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCN(CC2)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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